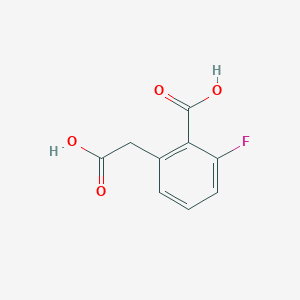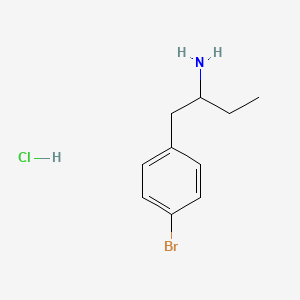![molecular formula C21H16Cl2N2O5 B2561069 2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896835-51-1](/img/structure/B2561069.png)
2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of pyrimidines and chromenes. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while chromenes are a class of organic compounds containing a benzene and dihydropyran ring .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a pyrimidine ring fused with a chromene ring, which is further substituted with methoxy and dichlorophenyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich pyrimidine and chromene rings, as well as the electron-withdrawing dichlorophenyl and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively stable and soluble in polar solvents .Applications De Recherche Scientifique
Anticancer Properties
The compound has been investigated for its anticancer potential. Researchers have synthesized derivatives of pyrrolo[2,3-d]pyrimidine containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2. These derivatives were tested against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer), and others. Notably, compounds 14a, 16b, and 18b exhibited significant activity against MCF7 cells, with IC50 values comparable to the standard drug doxorubicin . Additionally, compound 17 showed promising cytotoxic effects against HePG2 (hepatocellular carcinoma) and PACA2 (pancreatic adenocarcinoma) cells.
Molecular Docking Studies
Molecular docking studies confirmed the binding affinities of compounds 14a and 17 against Bcl2 anti-apoptotic protein. These findings align with the in vitro results, suggesting a potential mechanism of action .
Gene Expression Modulation
At the gene expression level, compounds 14a, 14b, and 18b up-regulated pro-apoptotic genes (P53, BAX, DR4, and DR5) while down-regulating anti-apoptotic genes (Bcl2, Il-8, and CDK4) in MCF7 cells .
Protein-Level Effects
Compound 14b increased the activity of Caspase 8 and BAX, key players in apoptosis, relative to doxorubicin. Bcl2 activity was significantly decreased in 14a-treated MCF7 cells .
Cell Cycle Arrest and Apoptosis
Compounds 14a and 14b induced cell cycle arrest at the G1/S phase in MCF7 cells, while compounds 16b and 18b triggered apoptotic cell death .
Other Potential Applications
Apart from anticancer properties, this compound may find applications as an intermediate in chemical research, laboratory reagents, and potentially as an antimicrobial or preservative agent .
Mécanisme D'action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
Related compounds have been found to interact with their targets, leading to up-regulation of p53, bax, dr4 and dr5, and down-regulation of bcl2, il-8, and cdk4 .
Biochemical Pathways
Related compounds have been found to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 .
Result of Action
Related compounds have been found to cause cell cycle arrest at the g1/s phase in mcf7 cells .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-28-8-7-25-19(13-5-3-11(22)9-15(13)23)24-20-17(21(25)27)18(26)14-6-4-12(29-2)10-16(14)30-20/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUNIBKFJXIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2560988.png)
![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)


![6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2560996.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2560997.png)
![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2561001.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2561002.png)

![2-[(4-bromo-2-chloro-6-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2561005.png)
